

A Comparative Guide to Reference Standards for Pyrrolidine-Containing Propanamine Derivatives

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Compound of Interest

Compound Name: 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

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For researchers, scientists, and drug development professionals engaged in work involving pyrrolidine-containing propanamine derivatives, the selection of a well-characterized reference standard is a critical prerequisite for accurate and reproducible experimental results. This guide provides a comparative overview of the available reference standards for compounds structurally related to **2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine**, offering insights into their purity, analytical characterization, and the experimental protocols used for their validation. While a certified reference standard for **2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine** is not readily available from major suppliers, this guide focuses on commercially accessible, structurally similar compounds to inform researchers on what to expect and how to assess reference standards for this chemical class.

Comparison of Available Reference Standards

The availability of a specific chemical as a reference standard is contingent on its demand and application in research and industry. For emerging or niche compounds, a certified reference standard may not be commercially available. In such cases, researchers often rely on custom synthesis or the use of closely related, well-characterized compounds as comparators. The following table summarizes the specifications of commercially available reference standards for compounds structurally analogous to **2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine**.

Compound Name	Supplier	Purity Specification	Analytical Data Provided
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine	Santa Cruz Biotechnology	Not specified; "For Research Use Only"	Lot-specific Certificate of Analysis available upon request[1]
3-(2-Methylpyrrolidin-1-yl)propan-1-amine	ChemScene	≥98%[2]	Certificate of Analysis available
PF-04455242 (2-Methyl-N-[[4-(2-pyrrolidin-1-ylsulfonyl)phenyl]methyl]propan-1-amine)	MOLNOVA	98% purity by HPLC	HPLC and NMR data consistent with structure[3]

Note: The compound "**2-METHYL-1-(PYRROLIDIN-1-YL)PROPAN-2-AMINE**" is listed by 2a biotech, however, no certificate of analysis or purity data is readily available on their website[4].

Experimental Protocols for Purity and Identity Confirmation

The characterization of a reference standard relies on a suite of analytical techniques to confirm its chemical structure and determine its purity. The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for this class of compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical for separating the main compound from any impurities.
- Flow Rate: A flow rate of 1.0 mL/min is standard.
- Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.
- Detection: UV detection at a wavelength where the analyte has significant absorbance, often around 210-220 nm for compounds lacking a strong chromophore.
- Injection Volume: Typically 10 μ L.

Analysis Procedure:

- A standard solution of the reference material is prepared at a known concentration.
- The sample is injected into the HPLC system.
- The area of the main peak is measured and compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

Instrumentation and Sample Preparation:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD), is chosen.

- **Sample Preparation:** A small amount of the reference standard is dissolved in the deuterated solvent.

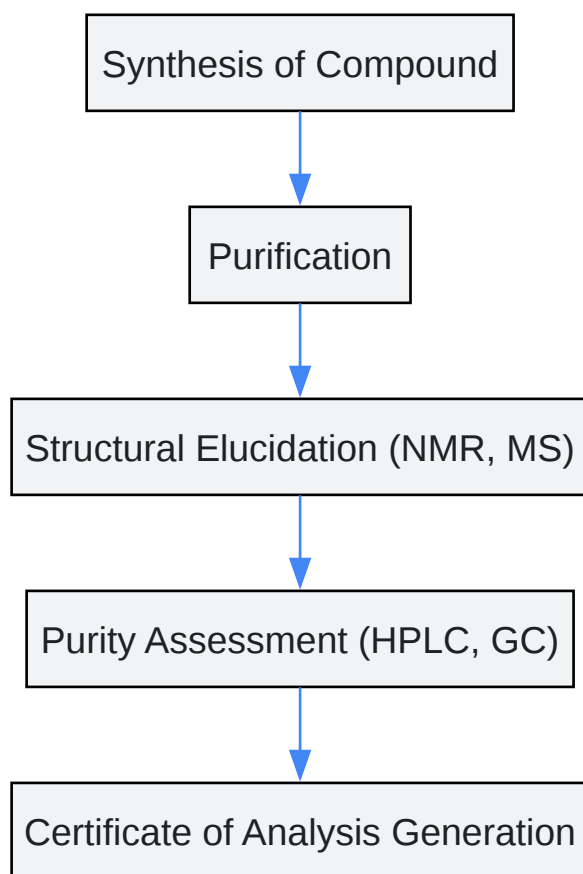
Data Acquisition and Interpretation:

- ^1H NMR and ^{13}C NMR spectra are acquired.
- The chemical shifts, integration of proton signals, and coupling patterns are analyzed to confirm that the observed spectrum is consistent with the expected chemical structure of the compound.

Workflow and Logical Relationships

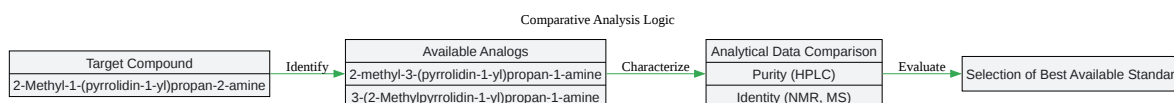
The process of qualifying a reference standard involves a logical flow of experiments and data analysis. The following diagrams illustrate these workflows.

Reference Standard Qualification Workflow



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Caption: Workflow for the qualification of a chemical reference standard.



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Caption: Logical process for selecting a suitable reference standard by comparing available analogs.

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